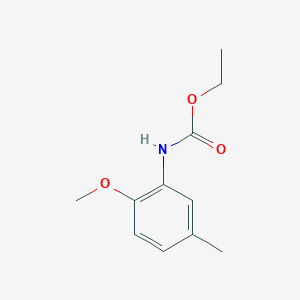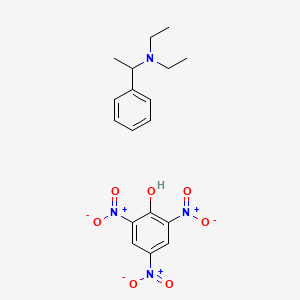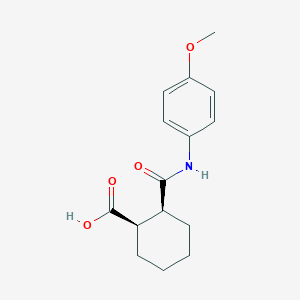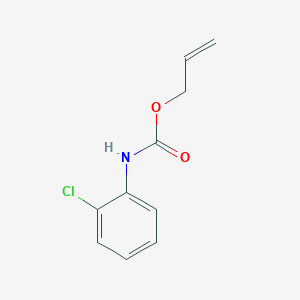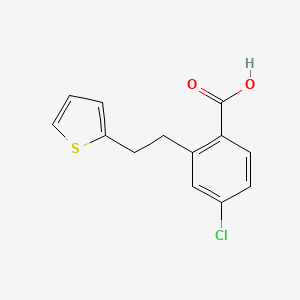
4-Chloro-2-(2-thienylethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-(2-チエニルエチル)安息香酸は、分子式C13H11ClO2Sの有機化合物です。安息香酸の誘導体であり、ベンゼン環が塩素原子とチエニルエチル基で置換されています。
2. 製法
合成経路と反応条件
4-クロロ-2-(2-チエニルエチル)安息香酸の合成は、通常、以下の手順で行われます。
出発物質: 合成は、4-クロロ安息香酸と2-チエニルエチルブロマイドから始まります。
反応: 4-クロロ安息香酸を、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの溶媒中で、2-チエニルエチルブロマイドと反応させます。
条件: 反応混合物を加熱して求核置換反応を促進し、4-クロロ-2-(2-チエニルエチル)安息香酸を生成します。
精製: 生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。
工業生産方法
4-クロロ-2-(2-チエニルエチル)安息香酸の工業生産は、同様の合成経路を使用しますが、より大規模で行われる場合があります。連続フロー反応器と自動化システムを使用することで、生産プロセスの効率と収率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-thienylethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-thienylethyl bromide.
Reaction: The 4-chlorobenzoic acid is reacted with 2-thienylethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
反応の種類
4-クロロ-2-(2-チエニルエチル)安息香酸は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: チエニルエチル基は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: この化合物は、塩素原子を除去するか、チエニルエチル基を修飾するために還元することができます。
置換: 塩素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核試薬を、水酸化ナトリウム(NaOH)または炭酸カリウム(K2CO3)などの塩基の存在下で使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: 脱塩素化生成物または修飾されたチエニルエチル誘導体。
置換: 塩素原子を置換した新しい官能基を持つ化合物。
4. 科学研究への応用
4-クロロ-2-(2-チエニルエチル)安息香酸は、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害に関わる研究や、受容体結合アッセイにおけるリガンドとして使用することができます。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
4-Chloro-2-(2-thienylethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
4-クロロ-2-(2-チエニルエチル)安息香酸の作用機序は、特定の分子標的との相互作用を伴います。塩素原子とチエニルエチル基は、酵素や受容体とのさまざまな結合相互作用に関与し、生物学的経路の阻害または活性化をもたらす可能性があります。正確なメカニズムは、特定の用途と標的に依存します。
6. 類似化合物の比較
類似化合物
4-クロロ安息香酸: チエニルエチル基がないため、特定の用途では汎用性が低くなります。
2-(2-チエニルエチル)安息香酸: 塩素原子がないため、反応性と結合特性が影響を受ける可能性があります。
4-クロロ-2-メチル安息香酸: チエニルエチル基の代わりにメチル基があるため、化学的および生物学的特性が異なります。
独自性
4-クロロ-2-(2-チエニルエチル)安息香酸は、塩素原子とチエニルエチル基の両方が存在することによって独自であり、これらは異なる反応性と結合特性を付与します。このため、さまざまな研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Chlorobenzoic acid: Lacks the thienylethyl group, making it less versatile in certain applications.
2-(2-Thienylethyl)benzoic acid: Lacks the chlorine atom, which can affect its reactivity and binding properties.
4-Chloro-2-methylbenzoic acid: Has a methyl group instead of the thienylethyl group, leading to different chemical and biological properties.
Uniqueness
4-Chloro-2-(2-thienylethyl)benzoic acid is unique due to the presence of both the chlorine atom and the thienylethyl group, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
4506-49-4 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC名 |
4-chloro-2-(2-thiophen-2-ylethyl)benzoic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-10-4-6-12(13(15)16)9(8-10)3-5-11-2-1-7-17-11/h1-2,4,6-8H,3,5H2,(H,15,16) |
InChIキー |
WMASLVZLGDWVPH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CCC2=C(C=CC(=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


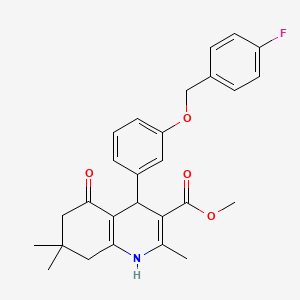


![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)


